

# Biological activity of 2-Chloro-4-methylthiazole derivatives

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## Compound of Interest

Compound Name: 2-Chloro-4-methylthiazole

Cat. No.: B1304918

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An In-depth Technical Guide on the Biological Activity of **2-Chloro-4-methylthiazole** Derivatives

## Introduction

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which is prevalent in a variety of natural products, including vitamin B1 (thiamine). [1][2] In the realm of medicinal chemistry, thiazole derivatives are recognized for their wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4] The substitution pattern on the thiazole ring plays a crucial role in modulating its biological effects. This guide focuses on the biological activities of derivatives of **2-chloro-4-methylthiazole**, a specific scaffold that has been explored for the development of novel therapeutic agents. The presence of a chlorine atom at the 2-position and a methyl group at the 4-position significantly influences the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals.

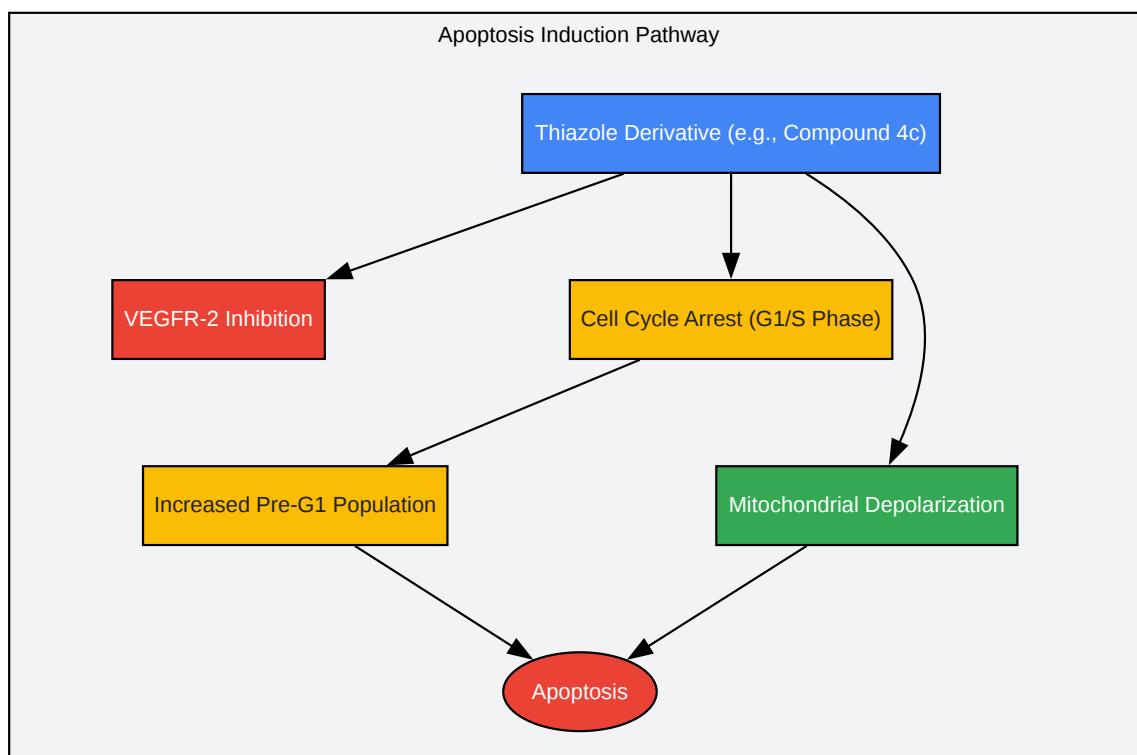
## Anticancer Activity

Derivatives of the thiazole nucleus are well-established as potent anticancer agents.[5][6] The introduction of a **2-chloro-4-methylthiazole** moiety has been investigated in the design of novel compounds with cytotoxic effects against various cancer cell lines.

## Mechanism of Action

The anticancer mechanism of thiazole derivatives is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.<sup>[7]</sup> For instance, some thiazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, disrupt the cell cycle, and induce apoptosis.<sup>[6]</sup> Molecular docking studies have also suggested that these compounds can bind to the active sites of proteins such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), thereby interfering with their function.<sup>[6]</sup>

A proposed general mechanism for the induction of apoptosis by a promising thiazole derivative is outlined below.



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Caption: Proposed mechanism of anticancer action for a thiazole derivative.

## Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against human cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
4c (a hydrazinyl-thiazole derivative)	MCF-7 (Breast)	2.57 ± 0.16	[6]
HepG2 (Liver)		7.26 ± 0.44	[6]
Staurosporine (Standard)	MCF-7 (Breast)	6.77 ± 0.41	[6]
HepG2 (Liver)		8.4 ± 0.51	[6]
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate	L1210 (Leukemia)	3.2	[8]

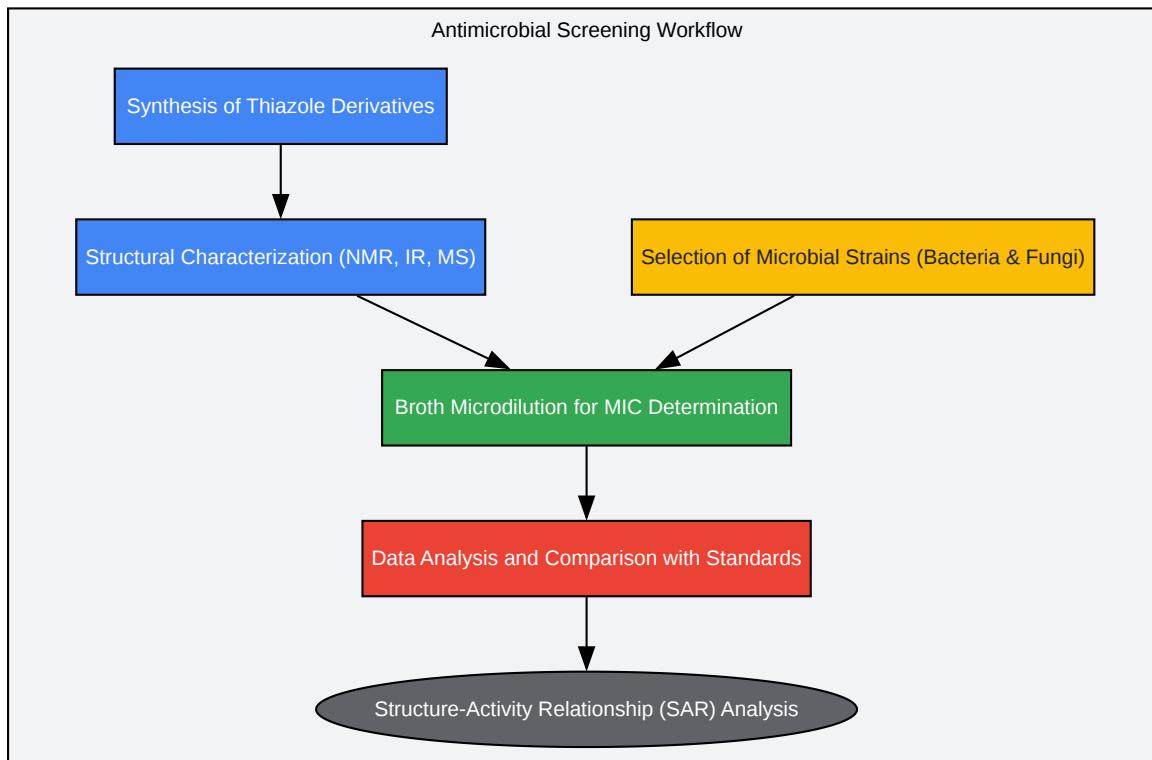
## Antimicrobial Activity

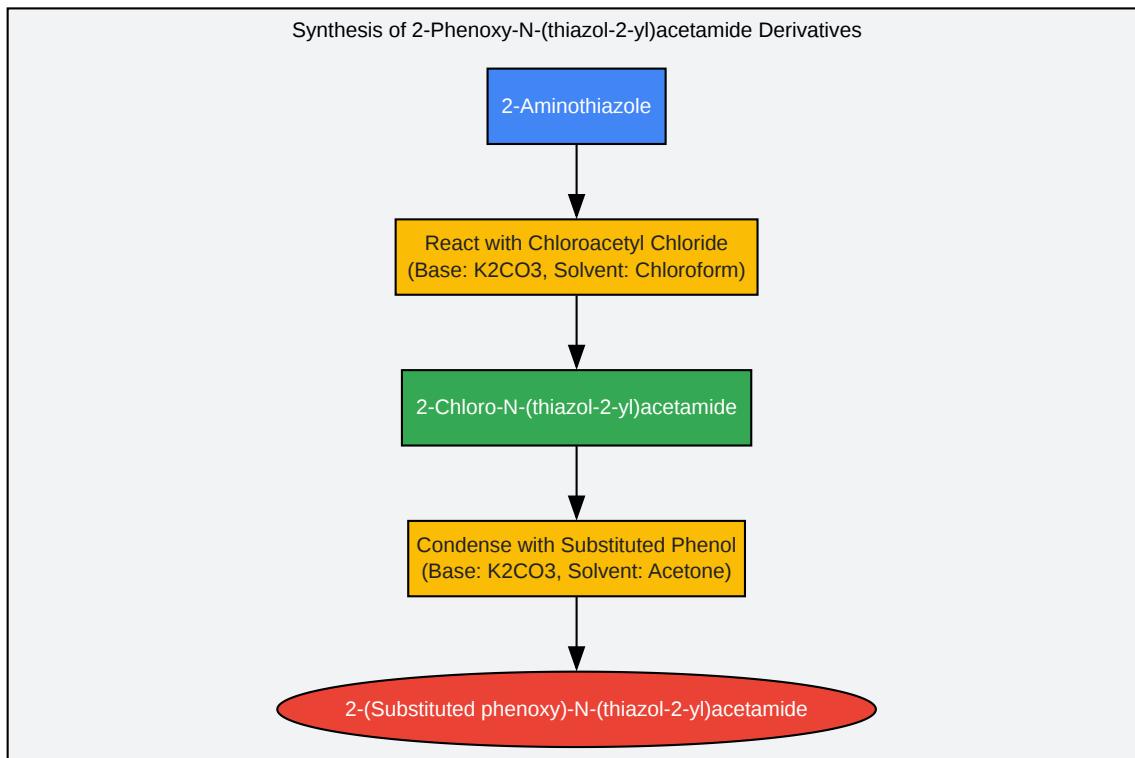
Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[9][10] The **2-chloro-4-methylthiazole** scaffold has been incorporated into various molecular structures to enhance their antimicrobial properties.

## Mechanism of Action

The antimicrobial action of thiazole derivatives can be attributed to several mechanisms. In bacteria, these compounds have been suggested to inhibit essential enzymes involved in cell wall biosynthesis, such as MurB, which is crucial for peptidoglycan synthesis.[7] Another proposed mechanism is the inhibition of bacterial DNA gyrase.[9] The lipophilicity and electronic properties conferred by the chloro and methyl substituents can facilitate the transport of these molecules across microbial cell membranes and enhance their interaction with intracellular targets.

The general workflow for screening the antimicrobial activity of newly synthesized compounds is depicted in the following diagram.





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